molecular formula C22H37ClN2O3 B12700072 Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(dimethylamino)cyclohexyl ester, monohydrochloride, trans- CAS No. 71771-26-1

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(dimethylamino)cyclohexyl ester, monohydrochloride, trans-

Cat. No.: B12700072
CAS No.: 71771-26-1
M. Wt: 413.0 g/mol
InChI Key: WZCQBVREUUSUEI-GNGUGDOWSA-N
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Description

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(dimethylamino)cyclohexyl ester, monohydrochloride, trans- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a heptyloxy group attached to a phenyl ring, a dimethylamino group, and a cyclohexyl ester. The monohydrochloride form indicates the presence of a hydrochloride salt, which often enhances the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(dimethylamino)cyclohexyl ester, monohydrochloride, trans- typically involves multiple steps. The process begins with the preparation of the heptyloxyphenyl intermediate, which is then reacted with dimethylamino cyclohexanol under controlled conditions to form the ester linkage. The final step involves the addition of hydrochloric acid to form the monohydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(dimethylamino)cyclohexyl ester, monohydrochloride, trans- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(dimethylamino)cyclohexyl ester, monohydrochloride, trans- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(dimethylamino)cyclohexyl ester, monohydrochloride, trans- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the dimethylamino group allows for interactions with nucleophilic sites, while the ester group can undergo hydrolysis, releasing active metabolites that exert their effects through different pathways .

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenyl ester: Similar in structure but lacks the heptyloxy and dimethylamino groups.

    Carbamic acid, ethyl ester: Contains an ethyl group instead of the heptyloxy group.

    Carbamic acid, methyl ester: Contains a methyl group instead of the heptyloxy group.

Uniqueness

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(dimethylamino)cyclohexyl ester, monohydrochloride, trans- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The heptyloxy group enhances its lipophilicity, while the dimethylamino group provides additional sites for chemical modification and interaction with biological targets.

Properties

CAS No.

71771-26-1

Molecular Formula

C22H37ClN2O3

Molecular Weight

413.0 g/mol

IUPAC Name

[(1R,2R)-2-(dimethylamino)cyclohexyl] N-(2-heptoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C22H36N2O3.ClH/c1-4-5-6-7-12-17-26-20-15-10-8-13-18(20)23-22(25)27-21-16-11-9-14-19(21)24(2)3;/h8,10,13,15,19,21H,4-7,9,11-12,14,16-17H2,1-3H3,(H,23,25);1H/t19-,21-;/m1./s1

InChI Key

WZCQBVREUUSUEI-GNGUGDOWSA-N

Isomeric SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)O[C@@H]2CCCC[C@H]2N(C)C.Cl

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OC2CCCCC2N(C)C.Cl

Origin of Product

United States

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